molecular formula C11H18 B010836 (3E,5Z)-undeca-1,3,5-triene CAS No. 19883-27-3

(3E,5Z)-undeca-1,3,5-triene

Cat. No.: B010836
CAS No.: 19883-27-3
M. Wt: 150.26 g/mol
InChI Key: JQQDKNVOSLONRS-BABZSUFTSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3E,5Z)-undeca-1,3,5-triene” includes 30 bonds - 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, and 2 double bonds . The molecular weight is 152.2765 g/mol .

Scientific Research Applications

  • Photoisomerization : This compound is a product of the photoisomerization of cyclohexadienes and hexatrienes, which is a process where light energy causes molecules to change their structure (Courtot & Salaün, 1976).

  • Perfumery : Due to its pleasant odor, it is used in perfumery. Specifically, 3E,5Z-1,3,5-undecatriene, which has a high stereoisomeric purity, is valued in this industry (Andreini et al., 1987).

  • Synthesis from Sorbic Acid : It can be synthesized from sorbic acid, representing a general method for synthesizing trienes with various substitution patterns (Fehr et al., 1992).

  • Chemical Reactions : The tricyclo[5.3.1.01,7]undecatrienide anion, a related compound, can be used to create conjugated cycloheptadienide and five-membered ring olefin compounds (Oda et al., 1998).

  • Odor-Active Compound in Hops : It's found in Hersbrucker Spät and Cascade hop varieties as an odor-active compound with a low odor threshold, impacting the aroma of these hops (Steinhaus et al., 2007).

  • Synthesis Method : A key step in its synthesis involves a Pd/Cu-catalyzed coupling reaction followed by stereoselective zinc reduction (Huynh et al., 1994).

  • Radical Cyclization : Its radical cyclization can yield various acyclic, monocyclic, bicyclic, and tricyclic products, demonstrating its versatility in chemical synthesis (Curran & Sun, 1995).

  • Cycloreversion : Exo- and endo-tricyclo[6,2,1,02,7]undeca-3,5,9-triene, similar structures, can undergo cycloreversion to produce cyclopentadiene and benzene, with the exo-triene being more reactive (Rye & Wege, 1974).

  • Food Flavors : Trace amounts of these compounds may significantly impact a variety of food flavors of plant origin due to their low odor detection thresholds (Berger et al., 1985).

  • Various Chemical Syntheses : The compound is involved in numerous chemical syntheses, ranging from the preparation of cycloaddition products to participating in radical-mediated reactions (Blake et al., 1997).

Properties

CAS No.

19883-27-3

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

(3Z,5E)-undeca-1,3,5-triene

InChI

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9+

InChI Key

JQQDKNVOSLONRS-BABZSUFTSA-N

Isomeric SMILES

CCCCC/C=C/C=C\C=C

SMILES

CCCCCC=CC=CC=C

Canonical SMILES

CCCCCC=CC=CC=C

51447-08-6
19883-27-3
16356-11-9

physical_description

Liquid

Pictograms

Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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